molecular formula C20H17BrN4 B13107574 1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide CAS No. 55915-30-5

1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide

Cat. No.: B13107574
CAS No.: 55915-30-5
M. Wt: 393.3 g/mol
InChI Key: FJOUPMKMAAMCGI-UHFFFAOYSA-M
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Description

1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is a chemical compound known for its unique structure and properties It belongs to the class of triazolium salts, which are characterized by a triazole ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide can be synthesized through a multi-step process. One common method involves the reaction of diphenylthiourea with lead(IV) oxide (Pb3O4) to form diphenylcarbodiimide. This intermediate is then reacted with phenylhydrazine to produce triphenylaminoguanidine. The final step involves the heterocyclization of triphenylaminoguanidine to yield 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazole, which is subsequently brominated to form the desired triazolium salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The triazolium ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the triazolium ring.

Scientific Research Applications

1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide has been extensively studied for its applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological system. The triazolium ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is unique due to its specific bromide substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

55915-30-5

Molecular Formula

C20H17BrN4

Molecular Weight

393.3 g/mol

IUPAC Name

N,1,4-triphenyl-1,2,4-triazol-4-ium-3-amine;bromide

InChI

InChI=1S/C20H17N4.BrH/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;/h1-16H,(H,21,22);1H/q+1;/p-1

InChI Key

FJOUPMKMAAMCGI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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